molecular formula C11H10O2 B7772390 6,7-dihydro-2H-indeno[5,6-b]furan-3(5H)-one

6,7-dihydro-2H-indeno[5,6-b]furan-3(5H)-one

Cat. No.: B7772390
M. Wt: 174.20 g/mol
InChI Key: WCZAJCMJYBFDMG-UHFFFAOYSA-N
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Description

6,7-dihydro-2H-indeno[5,6-b]furan-3(5H)-one is a heterocyclic compound that features a fused indene and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-2H-indeno[5,6-b]furan-3(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclization reactions involving indene derivatives and furan derivatives. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6,7-dihydro-2H-indeno[5,6-b]furan-3(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

6,7-dihydro-2H-indeno[5,6-b]furan-3(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6,7-dihydro-2H-indeno[5,6-b]furan-3(5H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2H-indeno[4,5-b]furan: A related compound with a similar fused ring system but different substituents.

    Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno[4,5-b]furan: Another similar compound with additional methyl groups.

Uniqueness

6,7-dihydro-2H-indeno[5,6-b]furan-3(5H)-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications, offering distinct advantages over other similar compounds in terms of reactivity and functionalization potential.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-10-6-13-11-5-8-3-1-2-7(8)4-9(10)11/h4-5H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZAJCMJYBFDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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